1-Methyluric acid

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : L'acide 1-méthylurique peut être synthétisé par méthylation de l'acide urique. La réaction implique généralement l'utilisation d'agents méthylants tels que l'iodure de méthyle ou le sulfate de diméthyle en présence d'une base comme le carbonate de potassium. La réaction est réalisée dans un solvant tel que le diméthylformamide ou le diméthylsulfoxyde à des températures élevées .

Méthodes de production industrielle : La production industrielle de l'acide 1-méthylurique suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions réactionnelles pour garantir un rendement et une pureté élevés. Le produit est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : L'acide 1-méthylurique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former les dérivés oxo correspondants.

Réduction : Les réactions de réduction peuvent le convertir en dérivés dihydro.

Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels à des positions spécifiques sur le cycle purine.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés dans les réactions de substitution.

Produits majeurs : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxo, tandis que la substitution peut introduire divers groupes fonctionnels .

4. Applications de la recherche scientifique

L'acide 1-méthylurique a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme substrat dans diverses réactions chimiques pour étudier le métabolisme des purines et les effets de différents réactifs.

5. Mécanisme d'action

L'acide 1-méthylurique exerce ses effets principalement par son activité antioxydante. Il protège les molécules telles que les lipoprotéines de basse densité des modifications oxydatives. Le composé agit comme un piégeur de radicaux, neutralisant les radicaux libres et prévenant les dommages oxydatifs . Les cibles moléculaires comprennent les espèces réactives de l'oxygène, et les voies impliquées sont liées au stress oxydatif et aux mécanismes de défense antioxydants .

Composés similaires :

Acide urique : Un précurseur de l'acide 1-méthylurique, impliqué dans le métabolisme des purines.

Théophylline : Une méthylxanthine métabolisée en acide 1-méthylurique.

Caféine : Une autre méthylxanthine qui est métabolisée en acide 1-méthylurique.

Comparaison : L'acide 1-méthylurique est unique en raison de sa méthylation spécifique à la position N-1, ce qui le distingue de l'acide urique et des autres méthylxanthines. Cette méthylation confère des propriétés chimiques et des activités biologiques distinctes, telles qu'une capacité accrue de piégeage des radicaux par rapport à ses précurseurs .

Applications De Recherche Scientifique

Nephrological Implications

1-Methyluric acid has been implicated in several renal conditions, particularly in the formation of kidney stones and acute kidney injury.

Case Studies of this compound Nephropathy

- Case Analysis : A study documented three patients with acute kidney injury attributed to this compound nephropathy. Patients exhibited severe tubular injury characterized by crystalluria of this compound crystals, identifiable under polarized light microscopy as having a "Maltese cross" appearance. The presence of these crystals was linked to significant renal impairment, with therapeutic interventions including the withdrawal of caffeine and administration of allopurinol, which showed promising outcomes in two cases .

- Longitudinal Study : Over a 40-year period, 20 cases of kidney stones composed partially or wholly of this compound were analyzed at Necker and Tenon Hospital. Most patients had a history of high caffeine consumption, suggesting a correlation between caffeine intake and elevated urinary concentrations of this compound, leading to stone formation .

Crystallization Mechanisms

The crystallization of this compound in urine can occur due to:

- High concentrations resulting from excessive caffeine intake.

- The presence of other metabolic factors such as analgesic nephropathy or gouty attacks .

Pharmacological Context

This compound serves as a significant metabolite in pharmacokinetics, especially concerning drugs metabolized by cytochrome P450 enzymes.

Metabolism Studies

- Theophylline Interaction : Research indicates that this compound is a major metabolite of theophylline, a drug used for respiratory diseases. Studies have shown that the pharmacokinetics of theophylline can be affected by co-administration with herbal compounds like decursin, which alters the metabolism and clearance rates of both theophylline and its metabolites, including this compound .

- Caffeine Metabolism : As a metabolite of caffeine, this compound's levels can reflect caffeine consumption patterns in individuals. This relationship has implications for understanding caffeine's effects on health and its potential role in exacerbating conditions such as renal disease .

Biochemical Role

In addition to its clinical significance, this compound plays a role in biochemical pathways related to purine metabolism.

Biochemical Pathways

- Xanthine Oxidase Activity : The formation of this compound is influenced by xanthine oxidase activity. This enzyme's induction can lead to increased synthesis of this compound from caffeine and other purines. Understanding this pathway is crucial for developing therapeutic strategies for conditions associated with purine metabolism disorders .

Data Summary Table

Mécanisme D'action

1-Methyluric acid exerts its effects primarily through its antioxidant activity. It protects molecules such as low-density lipoproteins from oxidative modifications. The compound acts as a radical scavenger, neutralizing free radicals and preventing oxidative damage . The molecular targets include reactive oxygen species, and the pathways involved are related to oxidative stress and antioxidant defense mechanisms .

Comparaison Avec Des Composés Similaires

Uric Acid: A precursor to 1-methyluric acid, involved in purine metabolism.

Theophylline: A methylxanthine metabolized to this compound.

Caffeine: Another methylxanthine that is metabolized to this compound.

Comparison: this compound is unique due to its specific methylation at the N-1 position, which distinguishes it from uric acid and other methylxanthines. This methylation confers distinct chemical properties and biological activities, such as enhanced radical scavenging ability compared to its precursors .

Activité Biologique

1-Methyluric acid (1-MU) is a significant metabolite of caffeine and theophylline, primarily excreted in urine. Its biological activity has garnered attention due to its association with various health conditions, particularly concerning renal health and potential implications in metabolic pathways.

This compound is classified as a methylated purine derivative, formed through the metabolism of methylxanthines such as caffeine, theophylline, and theobromine. The chemical structure of 1-MU allows it to be distinguished from uric acid using high-performance liquid chromatography (HPLC), a common method in clinical laboratories for analyzing purine derivatives in urinary calculi .

Renal Health and Nephropathy

Recent studies have linked this compound to nephropathy, particularly in patients with a history of analgesic abuse or those consuming high amounts of caffeine. A notable case study involved three patients who developed acute kidney injury attributed to the accumulation of 1-MU crystals in renal tubules. These cases were characterized by crystalluria, acute tubular injury, and the presence of distinctive round-shaped crystals under polarized light microscopy .

Case Studies:

- Case 1: A patient with rheumatoid arthritis and a history of gout developed kidney stones composed of 1-MU. Following dietary modifications and treatment adjustments, serum creatinine levels returned to baseline.

- Case 2: A drug addict presented with acute renal failure and was found to have significant levels of 1-MU crystals. Treatment with allopurinol led to improved renal function .

Association with Caffeine Metabolism

Research indicates that caffeine consumption significantly influences the levels of this compound in urine. A study exploring the relationship between urinary caffeine metabolites found that increased caffeine intake correlates with higher concentrations of 1-MU, suggesting its role as a biomarker for caffeine metabolism . The following table summarizes findings from this study:

| Variable | β (95% CI) | p Value |

|---|---|---|

| This compound | 0.072 (0.035, 0.110) | <0.001 |

| 3-Methyluric Acid | 1.472 (-1.373, 4.318) | 0.310 |

This data indicates a statistically significant relationship between caffeine intake and the excretion of this compound.

Potential Cancer Associations

Emerging research has explored potential associations between this compound levels and cancer risk. While data remains limited, some studies suggest that elevated levels may correlate with certain cancer types, warranting further investigation into its role as a possible biomarker for cancer risk assessment .

Propriétés

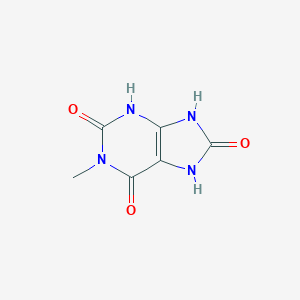

IUPAC Name |

1-methyl-7,9-dihydro-3H-purine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O3/c1-10-4(11)2-3(9-6(10)13)8-5(12)7-2/h1H3,(H,9,13)(H2,7,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDRTQONISXGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(NC(=O)N2)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221063 | |

| Record name | 1-Methyluric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Methyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5 mg/mL | |

| Record name | 1-Methyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

708-79-2 | |

| Record name | 1-Methyluric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=708-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyluric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyluric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,9-dihydro-1-methyl-1H-purine-2,6,8(3H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WS4HQ639J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.